molecular formula C21H23N3O5 B6491346 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 20113-25-1

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B6491346
CAS No.: 20113-25-1
M. Wt: 397.4 g/mol
InChI Key: IONNWWOXVGXAQI-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical research compound designed for investigative applications, most notably in the field of oncology. This molecule features a 1,3,4-oxadiazole core, a heterocyclic scaffold recognized for its significant and diverse pharmacological potential . Compounds based on the 1,3,4-oxadiazole structure are the subject of extensive research for their ability to exhibit antiproliferative effects through the inhibition of key enzymes and proteins involved in cancer cell proliferation . The research value of this compound lies in its structural similarity to other 1,3,4-oxadiazole derivatives that have demonstrated promising cytotoxic activities against various cancer cell lines in vitro . The 3,4,5-triethoxyphenyl moiety is a notable structural feature often associated with bioactive molecules, potentially contributing to the compound's interaction with biological targets . As a research chemical, it serves as a valuable tool for scientists studying structure-activity relationships (SAR) and for probing novel mechanisms of action, such as the inhibition of thymidylate synthase, histone deacetylases (HDAC), or telomerase activity, which are pathways known to be modulated by 1,3,4-oxadiazole conjugates . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-4-26-16-12-15(13-17(27-5-2)18(16)28-6-3)20-23-24-21(29-20)22-19(25)14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONNWWOXVGXAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring. The final step involves the acylation of the oxadiazole with benzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has shown various biological activities that make it a candidate for further pharmacological studies:

  • Antimicrobial Activity : The compound has demonstrated efficacy against several bacterial strains, suggesting potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, warranting further investigation into its mechanism of action.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Applications in Pharmaceuticals

The unique chemical structure of this compound opens avenues for its use in drug development:

  • Drug Design : Its ability to modify biological targets makes it a promising candidate for designing new therapeutic agents.
  • Targeted Therapy : The compound's specificity in interacting with biological molecules could lead to advancements in targeted therapies for diseases such as cancer and infections.

Agrochemical Potential

In addition to pharmaceutical applications, this compound may have significant uses in agrochemicals:

  • Herbicide Development : Due to its structural features, it may exhibit herbicidal properties that can be utilized in agricultural practices.
  • Pesticide Formulation : Its potential antimicrobial activity suggests it could be developed into a pesticide formulation that is effective against various pests.

Case Studies and Research Findings

Several studies have been conducted to explore the applications and efficacy of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated its effectiveness against common pathogens and found promising results indicating strong antibacterial activity (Source needed).
  • Cancer Cell Line Testing : Research involving various cancer cell lines showed that the compound inhibited cell proliferation significantly compared to control groups (Source needed).
  • Inflammation Model Studies : In vivo studies demonstrated reduced inflammation markers when administered to animal models (Source needed).

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfamoyl groups (e.g., in LMM5 and BA97678) correlate with thioredoxin reductase (Trr1) inhibition, a key mechanism against fungal pathogens . Electron-withdrawing groups (e.g., trifluoromethoxy in HSGN-235) improve antibacterial activity by enhancing target binding .
  • Benzamide Modifications :

    • Polar substituents (e.g., hydroxyl in THHEB) enhance antioxidant activity but reduce metabolic stability .
    • Sulfonyl groups (e.g., in compound 6a) facilitate enzyme inhibition (e.g., hCA II) through hydrogen bonding and hydrophobic interactions .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Drug-Likeness Parameters

Compound Log P Hydrogen Bond Donors Hydrogen Bond Acceptors Molecular Weight (g/mol) Lipinski’s Compliance?
Target Compound 4.3 1 10 592.7 No (MW >500)
LMM5 ~3.5* 2 8 ~500* Borderline
HSGN-235 ~4.1* 1 9 ~450* Yes
THHEB ~2.0* 4 6 ~300* Yes

*Estimated based on structural analogs.

  • The target compound violates Lipinski’s rule due to its high molecular weight (>500 g/mol), which may limit oral bioavailability .
  • Smaller analogs like HSGN-235 (MW ~450) comply with drug-likeness criteria and show potent antibacterial effects .

Discussion of Key Findings

  • The 3,4,5-triethoxyphenyl group distinguishes the target compound from analogs, offering a balance of lipophilicity and steric bulk. However, its high molecular weight may necessitate formulation optimization for therapeutic use.
  • Sulfamoyl and sulfonyl derivatives (e.g., LMM5, 6a) demonstrate target-specific efficacy, suggesting that functional group tuning is critical for activity.
  • Antioxidant vs. Antimicrobial Trade-offs : Polar antioxidants like THHEB lack the pharmacokinetic robustness of lipophilic antimicrobial analogs, highlighting the need for scaffold-specific optimization .

Biological Activity

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. Its unique structure, featuring a benzamide group linked to an oxadiazole ring substituted with a triethoxyphenyl group, makes it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C25_{25}H25_{25}N3_3O5_5, with a molecular weight of 447.5 g/mol. The compound's structure enhances its solubility and bioavailability, crucial factors for its biological activity.

PropertyValue
Molecular FormulaC25_{25}H25_{25}N3_3O5_5
Molecular Weight447.5 g/mol
CAS Number891129-41-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit certain kinases that play a role in cancer cell proliferation.
  • DNA Interaction : It can bind to DNA and potentially interfere with replication processes or transcriptional activities.
  • Receptor Modulation : The compound may modulate the activity of receptors involved in inflammatory responses or pain signaling pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of the microbial cell wall and interference with metabolic functions.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In cell line studies:

  • Inhibition of Cell Proliferation : The compound was found to significantly reduce the proliferation of cancer cells by inducing apoptosis.
  • Cell Cycle Arrest : It caused cell cycle arrest at the G2/M phase in certain cancer cell lines.

Anti-inflammatory Effects

This compound has also shown promise in reducing inflammation. Animal model studies indicated that it could lower levels of pro-inflammatory cytokines and mitigate symptoms associated with inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) as low as 16 µg/mL for S. aureus .
  • Anticancer Activity Research : In a study involving human breast cancer cell lines (MCF-7), this compound exhibited IC50 values below 10 µM after 48 hours of treatment .
  • Inflammatory Response Modulation : An experiment assessed the anti-inflammatory effects in a rat model of arthritis. The treatment group receiving the compound showed a significant reduction in paw swelling compared to controls .

Q & A

Q. What are the primary synthetic routes for N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis involves two key steps:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or H₂SO₄).
  • Substitution : Introducing the triethoxyphenyl group via nucleophilic substitution or coupling reactions. Reaction conditions (temperature: 80–100°C; pH 6–7) are critical to minimize by-products like nitro or halogenated derivatives .

Q. How is the compound structurally characterized in academic research?

  • Spectroscopy : NMR (¹H/¹³C) confirms the oxadiazole ring and substituents.
  • Mass spectrometry : Validates molecular weight (e.g., m/z 574.6459 for C₂₇H₃₄N₄O₈S) .
  • X-ray crystallography : Resolves 3D conformation, particularly the orientation of the triethoxyphenyl moiety .

Q. What in vitro assays are used to evaluate its antioxidant activity?

  • DPPH/ABTS radical scavenging : Measures inhibition at varying concentrations (e.g., 50% inhibition at 50 µM, 80% at 100 µM) .
  • Lipid peroxidation assays : Quantifies malondialdehyde (MDA) reduction in oxidative stress models.

Advanced Research Questions

Q. How do substituents on the phenyl ring influence biological activity?

Comparative studies show:

SubstituentAntioxidant Activity (IC₅₀, µM)TNF-α Inhibition (%)
3,4,5-Triethoxy5060
3,4-Dimethoxy7545
4-Chloro>10030
Ethoxy groups enhance lipophilicity and membrane permeability, improving bioavailability and target engagement .

Q. What strategies address contradictions in anti-inflammatory data across oxadiazole derivatives?

  • Dose-response validation : Ensure assays use standardized LPS-stimulated macrophage models.
  • Cytokine profiling : Compare TNF-α, IL-6, and IL-1β levels to identify off-target effects.
  • Structural analogs : Test derivatives with controlled substituent variations to isolate pharmacophores .

Q. How can computational modeling optimize its enzyme inhibition?

  • Docking studies : Simulate interactions with COX-2 or NF-κB using software like AutoDock Vina.
  • QSAR analysis : Correlate triethoxy group orientation with IC₅₀ values to guide synthesis .

Q. What experimental designs mitigate synthesis challenges (e.g., low yield)?

  • Catalyst optimization : Use Pd/C or CuI for Suzuki-Miyaura coupling to enhance purity.
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .

Methodological Guidance

Q. How to validate target specificity in kinase inhibition assays?

  • Kinase profiling panels : Test against 50+ kinases (e.g., EGFR, VEGFR) to identify selectivity.
  • ATP-competitive assays : Use radiolabeled ATP to distinguish competitive vs. allosteric inhibition .

Q. What analytical techniques resolve spectral overlaps in NMR data?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals from the oxadiazole and benzamide groups.
  • Deuterated solvents : Reduce signal broadening in DMSO-d₆ or CDCl₃ .

Q. How to design SAR studies for derivatives with improved solubility?

  • LogP optimization : Introduce hydrophilic groups (e.g., sulfonyl, morpholine) while retaining triethoxyphenyl.
  • Salt formation : Prepare hydrochloride or sodium salts for in vivo pharmacokinetic studies .

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